molecular formula C25H20N2O3 B11644211 2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11644211
M. Wt: 396.4 g/mol
InChI Key: NWCPHIHKFFVVGG-UHFFFAOYSA-N
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Description

2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a dibenzazepine core linked to an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Dibenzazepine Core: This can be achieved through the cyclization of appropriate biphenyl precursors under acidic or basic conditions.

    Attachment of the Isoindole-Dione Moiety: This step involves the reaction of the dibenzazepine derivative with phthalic anhydride under conditions that promote the formation of the isoindole-dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzazepine core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole-dione moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The dibenzazepine core is known for its activity in central nervous system (CNS) applications.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as antidepressants, antipsychotics, and anticonvulsants. The isoindole-dione moiety could contribute to the compound’s pharmacological profile.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include serotonin or dopamine receptors, and the pathways involved might be related to neurotransmission or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenz[b,f]azepine: This compound shares the dibenzazepine core but lacks the isoindole-dione moiety.

    Phthalimide: This compound contains the isoindole-dione structure but does not have the dibenzazepine core.

Uniqueness

The uniqueness of 2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione lies in its combination of the dibenzazepine and isoindole-dione structures

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

2-[1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1-oxopropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C25H20N2O3/c1-16(26-24(29)19-10-4-5-11-20(19)25(26)30)23(28)27-21-12-6-2-8-17(21)14-15-18-9-3-7-13-22(18)27/h2-13,16H,14-15H2,1H3

InChI Key

NWCPHIHKFFVVGG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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